2,2'-[(4-amino-4H-1,2,4-triazole-3,5-diyl)disulfanediyl]bis[N-(4-methylphenyl)acetamide]
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Overview
Description
The compound 2-{[4-AMINO-5-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic molecule featuring a triazole ring, a carbamoyl group, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-AMINO-5-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine, followed by further functionalization steps . The reaction conditions often include the use of catalysts such as manganese acetate tetrahydrate and solvents like water at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green solvents and recyclable catalysts are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-{[4-AMINO-5-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino and carbamoyl groups.
Common Reagents and Conditions
Common reagents include molecular iodine, ionic liquids, and metal catalysts like palladium and copper . Reaction conditions vary but often involve moderate temperatures and the use of solvents like ethanol or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[4-AMINO-5-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-5-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol .
Uniqueness
2-{[4-AMINO-5-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE: is unique due to its specific structural features, such as the triazole ring and the combination of aromatic and carbamoyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H22N6O2S2 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
2-[[4-amino-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H22N6O2S2/c1-13-3-7-15(8-4-13)22-17(27)11-29-19-24-25-20(26(19)21)30-12-18(28)23-16-9-5-14(2)6-10-16/h3-10H,11-12,21H2,1-2H3,(H,22,27)(H,23,28) |
InChI Key |
QLONDIITILYFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
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